Hfp tfe

Cat. No. B8331882

M. Wt: 250.04 g/mol

InChI Key: PEVRKKOYEFPFMN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07816468B2

Procedure details

A VF2/HFP/TFE copolymer fluoroelastomer was prepared by a continuous emulsion polymerization process, carried out at 115° C. in a well-stirred 2.0-liter stainless steel liquid full reaction vessel. An aqueous solution, consisting of 2.09 g/hour (g/h) ammonium persulfate initiator, 0.84 g/h sodium hydroxide, 1.80 g/h sodium octyl sulfonate, and 1.01 g/h isopropanol chain transfer agent in deionized water, was fed to the reactor at a rate of 5.0 L/hour. The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a backpressure control valve in the effluent line. After 30 minutes, polymerization was initiated by introduction of a gaseous monomer mixture consisting of 730 g/h vinylidene fluoride (VF2), 384 g/h hexafluoropropylene (HFP), and 130 g/h tetrafluoroethylene (TFE) fed through a diaphragm compressor. After 2.0 hours, collection of effluent dispersion was begun and collection continued for 6 hours. The effluent polymer latex, which had a pH of 4.52 and contained 20.12 wt. % solids, was separated from residual monomers in a degassing vessel at atmospheric pressure.

Name

ammonium persulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium octyl sulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH-].[Na+].C(S([O-])(=O)=O)CCCCCCC.[Na+].C(F)(F)=C.[F:32][C:33]([F:40])([F:39])[C:34]([F:38])=[C:35]([F:37])[F:36].[F:41][C:42]([F:46])=[C:43]([F:45])[F:44]>O>[F:32][C:33]([F:40])([F:39])[C:34]([F:38])=[C:35]([F:37])[F:36].[F:41][C:42]([F:46])=[C:43]([F:45])[F:44] |f:0.1.2,3.4,5.6,11.12|

|

Inputs

Step One

|

Name

|

ammonium persulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

sodium octyl sulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)S(=O)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

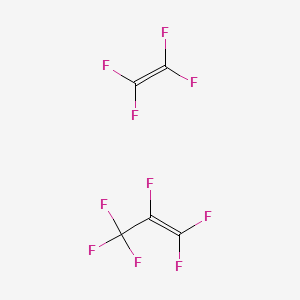

FC(C(=C(F)F)F)(F)F

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(=C(F)F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

carried out at 115° C. in a well-stirred 2.0-liter stainless steel liquid full reaction vessel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a backpressure control valve in the effluent line

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2.0 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collection of effluent dispersion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collection

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 6 hours

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated from residual monomers in a degassing vessel at atmospheric pressure

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |